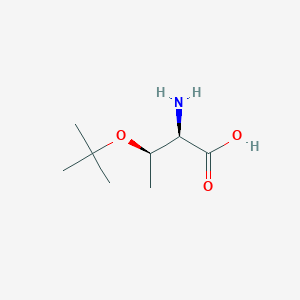

(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2R,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJINEMBBQVPGY-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C(=O)O)N)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2R,3R)-2-Amino-3-(tert-butoxy)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid , also known as O-tert-butyl-D-allothreonine, is a synthetic amino acid derivative that plays a crucial role as a building block in the synthesis of complex peptides and other pharmaceutical compounds. Its stereospecific structure and the presence of the bulky tert-butyl protecting group on the hydroxyl function of the allothreonine backbone make it a valuable component in medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

Core Chemical Properties

This compound is a white solid under standard conditions. The tert-butyl ether linkage provides stability against various reagents and reaction conditions commonly employed in peptide synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO₃ | --INVALID-LINK-- |

| Molecular Weight | 175.23 g/mol | --INVALID-LINK-- |

| CAS Number | 119323-52-3 | --INVALID-LINK-- |

| Appearance | White solid | --INVALID-LINK--[1] |

| Calculated Boiling Point | 275.3 °C at 760 mmHg | --INVALID-LINK--[2], [Source 10] |

| Computed pKa | 4.007 | --INVALID-LINK--[3] |

| Computed XLogP | 0.602 | --INVALID-LINK--[3] |

Synthesis and Characterization

The synthesis of this compound is not commonly detailed as a final product in literature but rather as an intermediate in the synthesis of more complex molecules, often in its N-protected form (e.g., with Fmoc or Boc). The general strategy involves the protection of the hydroxyl group of D-allothreonine as a tert-butyl ether.

A general synthetic approach can be conceptualized as follows:

Figure 1. Conceptual workflow for the synthesis of this compound.

Characterization of the final product would typically involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure, including the presence of the tert-butyl group and the stereochemistry of the amino acid backbone.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

While specific spectral data is not publicly available, commercial suppliers often provide it upon request.[3]

Role in Drug Development and Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The tert-butyl group serves as a robust protecting group for the hydroxyl side chain of the allothreonine residue.

Key advantages of the tert-butyl protecting group in SPPS:

-

Stability: It is stable to the basic conditions used for the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.[4]

-

Clean Cleavage: It is readily removed under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[4]

The incorporation of O-tert-butyl-D-allothreonine into a peptide sequence can influence the peptide's conformation and, consequently, its biological activity. The D-configuration of the amino acid can enhance metabolic stability by making the peptide less susceptible to enzymatic degradation.

The workflow for incorporating this amino acid into a peptide via Fmoc-based SPPS is outlined below:

Figure 2. Workflow for the incorporation of Fmoc-O-tert-butyl-D-allothreonine in Solid-Phase Peptide Synthesis.

While the biological activity of the free amino acid is not extensively documented, its N-Fmoc protected form, Fmoc-O-tert-butyl-D-allo-threonine, has been suggested as a potential selective inhibitor of caspase-1, an enzyme involved in inflammatory responses.[5] This suggests that peptides containing this residue may be of interest in the development of novel anti-inflammatory therapeutics.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not readily found in peer-reviewed literature, as it is often synthesized as an intermediate and used directly in subsequent steps. However, a general procedure for the coupling of its Fmoc-protected version in SPPS is as follows:

General Coupling Protocol for Fmoc-D-allo-Thr(tBu)-OH in SPPS: [4]

-

Resin Preparation: The solid support with the growing peptide chain is washed thoroughly with a suitable solvent, such as dimethylformamide (DMF).

-

Fmoc Deprotection: The N-terminal Fmoc group is removed by treating the resin with a solution of piperidine in DMF (typically 20%).

-

Washing: The resin is washed extensively with DMF to remove residual piperidine and by-products.

-

Coupling: A solution of Fmoc-D-allo-Thr(tBu)-OH (3-5 equivalents), a coupling agent such as HBTU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF is added to the resin. The mixture is agitated for 1-2 hours at room temperature.

-

Washing: The resin is washed with DMF to remove excess reagents and by-products.

-

Cycle Repetition: The process is repeated for the subsequent amino acids in the peptide sequence.

Final Cleavage and Deprotection: [4]

-

Resin Treatment: The peptide-bound resin is treated with a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%), along with scavengers such as water and triisopropylsilane (TIS) to remove the tert-butyl protecting group and cleave the peptide from the resin.

-

Peptide Precipitation: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Safety and Handling

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound. While specific hazard data for this compound is limited, it should be handled with standard laboratory precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[6]

Conclusion

This compound is a specialized amino acid derivative with significant utility in the field of peptide synthesis and drug discovery. Its key feature is the tert-butyl ether protecting group, which offers stability and allows for controlled deprotection during the synthesis of complex peptide-based therapeutics. While detailed experimental data on the free amino acid is sparse in public domains, its importance as a building block is well-established within the scientific community. Future research involving peptides containing this moiety may further elucidate its impact on biological activity and therapeutic potential.

References

Synthesis of (2R,3R)-2-Amino-3-(tert-butoxy)butanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid, a protected derivative of D-allothreonine, is a chiral building block of significant interest in organic synthesis and pharmaceutical development. Its specific stereochemistry and the presence of the bulky tert-butyl protecting group on the hydroxyl function make it a valuable component in the synthesis of complex molecules, including peptides and natural products. This technical guide provides an in-depth overview of the synthetic approaches to this compound, detailing experimental protocols and presenting comparative data.

Introduction to Synthetic Strategies

The synthesis of this compound fundamentally involves the selective protection of the functional groups of D-allothreonine. The primary challenge lies in achieving the desired O-tert-butylation of the secondary alcohol without competing N-alkylation or other side reactions. The common strategies revolve around a multi-step process that includes:

-

N-protection of the amino group.

-

Carboxyl protection , often as an ester.

-

O-tert-butylation of the hydroxyl group.

-

Deprotection of the amino and carboxyl groups.

The choice of protecting groups for the amine and carboxylic acid functionalities is critical as their stability must be orthogonal to the conditions used for the tert-butylation and the final deprotection steps. Commonly used N-protecting groups in this context include benzyloxycarbonyl (Z or Cbz) and tert-butoxycarbonyl (Boc).

Comparative Synthesis Protocols

The following table summarizes a generalized synthetic pathway derived from protocols for similar protected threonine derivatives. This approach starts from D-allothreonine and employs a Z-group for N-protection.

| Step | Reaction | Reagents & Solvents | Key Conditions | Typical Yield |

| 1 | N-protection | Benzyl chloroformate, NaOH, Water/Acetone | 0°C to room temperature | >90% |

| 2 | Esterification | Thionyl chloride, Methanol | 0°C to reflux | >95% |

| 3 | O-tert-butylation | Isobutylene, Dichloromethane, Conc. H₂SO₄ (catalyst) | Pressurized vessel, room temp. | 60-80% |

| 4 | Saponification | LiOH or NaOH, Acetone/Water | Room temperature | >90% |

| 5 | N-deprotection | H₂, Pd/C, Methanol | Room temperature, atmospheric pressure | >95% |

Detailed Experimental Protocols

Protocol 1: Synthesis via Z-Protected D-allothreonine Methyl Ester

This protocol outlines a common route for the preparation of O-tert-butylated amino acids.

Step 1: N-protection of D-allothreonine (Z-D-allo-Thr-OH)

-

Dissolve D-allothreonine in an aqueous solution of sodium hydroxide.

-

Cool the solution to 0°C in an ice bath.

-

Add benzyl chloroformate dropwise while maintaining the pH between 9-10 with the addition of NaOH solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Acidify the solution with HCl to precipitate the Z-protected amino acid.

-

Filter, wash with cold water, and dry the product.

Step 2: Esterification (Z-D-allo-Thr-OMe)

-

Suspend Z-D-allo-Thr-OH in methanol.

-

Cool the suspension to 0°C and add thionyl chloride dropwise.

-

Allow the reaction to warm to room temperature and then reflux for 2-3 hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the methyl ester.

Step 3: O-tert-butylation (Z-D-allo-Thr(tBu)-OMe)

-

Dissolve Z-D-allo-Thr-OMe in dichloromethane in a pressure-resistant vessel.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Introduce isobutylene gas or liquid isobutylene and seal the vessel.

-

Stir the reaction at room temperature for 48-72 hours.

-

Carefully vent the vessel, and quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate to yield the O-tert-butylated product.

Step 4: Saponification (Z-D-allo-Thr(tBu)-OH)

-

Dissolve the methyl ester from the previous step in a mixture of acetone and water.

-

Add an aqueous solution of lithium hydroxide or sodium hydroxide.

-

Stir at room temperature until the saponification is complete.

-

Acidify the reaction mixture and extract the product with an organic solvent.

-

Dry and concentrate the organic layer to obtain the protected acid.

Step 5: N-deprotection (H-D-allo-Thr(tBu)-OH)

-

Dissolve Z-D-allo-Thr(tBu)-OH in methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

-

Filter off the catalyst through Celite and concentrate the filtrate to obtain the final product, this compound.

Visualization of the Synthetic Pathway

The following diagram illustrates the key transformations in the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Concluding Remarks

The synthesis of this compound is a multi-step process that requires careful selection of protecting groups to ensure orthogonality and high yields. The protocol described provides a reliable method for obtaining this valuable chiral building block. Researchers should pay close attention to the reaction conditions, particularly for the O-tert-butylation step, as it is often the most challenging and yield-determining step in the sequence. The use of different N-protecting groups, such as Boc, is also feasible and may be advantageous depending on the desired final application of the amino acid derivative.

A Technical Guide to the Stereochemistry of (2R,3R)-2-Amino-3-(tert-butoxy)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid, a protected derivative of D-allothreonine, is a chiral building block of significant interest in synthetic organic chemistry and drug discovery. Its specific stereochemistry and the presence of the bulky tert-butyl ether protecting group on the side-chain hydroxyl moiety make it a valuable component in the synthesis of complex peptides and other biologically active molecules. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and characterization of this compound, including detailed experimental protocols and spectroscopic data.

Introduction

This compound, also known as O-tert-butyl-D-allothreonine (H-D-allo-Thr(tBu)-OH), is a non-proteinogenic amino acid derivative. The (2R,3R) stereoconfiguration corresponds to the D-allo isomer of threonine. The tert-butyl ether linkage on the C3 hydroxyl group serves as a robust protecting group, stable to a wide range of reaction conditions, particularly the basic conditions used for Fmoc group removal in solid-phase peptide synthesis (SPPS). This strategic protection prevents undesirable side reactions, such as O-acylation, during peptide chain elongation.[1] The use of such protected amino acids is crucial for the synthesis of peptides with high purity and yield.

Stereochemistry

The stereochemistry of this compound is defined by two chiral centers at the C2 (α-carbon) and C3 (β-carbon) positions. The "2R,3R" designation according to the Cahn-Ingold-Prelog priority rules specifies the absolute configuration at these centers. This particular arrangement is known as the D-allothreonine configuration.

Molecular Structure:

References

An In-depth Technical Guide to (2R,3R)-2-Amino-3-(tert-butoxy)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid, a non-proteinogenic amino acid derivative crucial for advanced peptide synthesis and drug design. This document details its physicochemical properties, a detailed synthesis protocol, analytical methodologies, and its application in the development of therapeutic peptides.

Compound Identification and Physicochemical Properties

This compound, also known as O-tert-butyl-D-allothreonine, is a valuable building block in synthetic organic chemistry. The tert-butyl ether protecting group on the side-chain hydroxyl function enhances its utility in solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 119323-52-3[1] |

| Molecular Formula | C₈H₁₇NO₃ |

| Molecular Weight | 175.23 g/mol |

| IUPAC Name | This compound |

| Synonyms | O-tert-Butyl-D-allothreonine, H-D-allo-Thr(tBu)-OH |

| Appearance | White to off-white solid |

| Purity | ≥ 98% (by NMR) |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process starting from a protected D-allothreonine derivative. The following protocol outlines a common synthetic route starting from Fmoc-D-allothreonine.

2.1. Synthesis of Fmoc-D-allo-Thr(tBu)-OH (Precursor)

The tert-butylation of the side-chain hydroxyl group is a critical step. A modern and efficient method avoids the use of gaseous isobutylene and strong acids like sulfuric acid.

-

Materials: Fmoc-D-allo-Thr-OH, tert-butyl acetate (AcOtBu), Perchloric acid (60% aq.), Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexane, Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve Fmoc-D-allo-Thr-OH in a mixture of DCM and tert-butyl acetate.

-

Add a catalytic amount of 60% aqueous perchloric acid to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield Fmoc-D-allo-Thr(tBu)-OH as a white solid.

-

2.2. Deprotection of Fmoc Group to Yield this compound

The final step involves the removal of the N-terminal Fmoc protecting group.

-

Materials: Fmoc-D-allo-Thr(tBu)-OH, Piperidine, N,N-Dimethylformamide (DMF), Diethyl ether.

-

Procedure:

-

Dissolve Fmoc-D-allo-Thr(tBu)-OH in DMF.

-

Add a solution of 20% piperidine in DMF to the reaction mixture.

-

Stir at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the majority of DMF and piperidine.

-

Triturate the residue with cold diethyl ether to precipitate the product.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

-

Diagram 1: Synthesis Workflow

References

Technical Guide: Physicochemical and Spectroscopic Characterization of (2R,3R)-2-Amino-3-(tert-butoxy)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid, a derivative of the non-proteinogenic amino acid D-allothreonine, is a chiral building block of significant interest in organic synthesis and pharmaceutical research. The presence of the tert-butyl protecting group on the hydroxyl function enhances its utility in peptide synthesis and the construction of complex molecular architectures. A thorough understanding of its physical and chemical properties is paramount for its effective application. This technical guide provides a comprehensive overview of the key physicochemical characteristics, detailed experimental protocols for their determination, and representative spectroscopic data for this compound.

Physicochemical Properties

| Property | Value / Information | Source |

| Molecular Formula | C₈H₁₇NO₃ | PubChem[1] |

| Molecular Weight | 175.23 g/mol | PubChem[1] |

| CAS Number | 119323-52-3 | ChemScene[2], Arctom[3] |

| Appearance | White to off-white crystalline solid or powder (Expected) | General knowledge for similar compounds |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Purity | 97% | BLDpharm[4] |

| Optical Rotation | Specific rotation value not specified | BLDpharm[4] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane; sparingly soluble in water.[5] | General knowledge for protected amino acids |

| XLogP3 | -2.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 175.12084340 Da | PubChem[1] |

| Topological Polar Surface Area | 72.6 Ų | PubChem[1] |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. The following sections provide an overview of the expected spectroscopic features and relevant experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

-CH(NH₂)-: A signal for the alpha-proton.

-

-CH(O-tBu)-: A signal for the beta-proton.

-

-CH₃ (threonine side chain): A doublet signal for the methyl group protons.

-

-C(CH₃)₃ (tert-butoxy group): A singlet signal for the nine equivalent protons of the tert-butyl group.

-

-NH₂: A broad signal for the amine protons, which may exchange with deuterium in deuterated solvents.

-

-COOH: A broad signal for the carboxylic acid proton, which is also exchangeable.

Expected ¹³C NMR Spectral Features:

-

-COOH: A signal for the carbonyl carbon of the carboxylic acid.

-

-C(CH₃)₃ (tert-butoxy group): A signal for the quaternary carbon and a signal for the methyl carbons of the tert-butyl group.

-

-CH(NH₂)-: A signal for the alpha-carbon.

-

-CH(O-tBu)-: A signal for the beta-carbon.

-

-CH₃ (threonine side chain): A signal for the methyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. For the related compound N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine, FT-IR spectra have been recorded, providing an indication of the expected vibrational bands.

Expected FT-IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching vibration |

| N-H (Amine) | 3300-3500 | Stretching vibration |

| C-H (Alkyl) | 2850-3000 | Stretching vibration |

| C=O (Carboxylic Acid) | ~1710 | Stretching vibration |

| C-O (Ether) | 1050-1150 | Stretching vibration |

| C-N | 1000-1200 | Stretching vibration |

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as its protonated molecule [M+H]⁺ in positive ion mode or as its deprotonated molecule [M-H]⁻ in negative ion mode.

Expected m/z Values:

| Ion | Expected m/z |

|---|---|

| [M+H]⁺ | 176.1281 |

| [M+Na]⁺ | 198.1100 |

| [M-H]⁻ | 174.1136 |

Experimental Protocols

The following are detailed methodologies for the determination of the key physical characteristics of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound melts to a liquid.

Materials:

-

This compound sample

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack the capillary tube by pressing the open end into the powdered sample. A small amount of sample should enter the tube.

-

Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample down into the bottom. The packed sample height should be 2-3 mm.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid value (e.g., 10-20 °C/min) to get an approximate melting range.

-

Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).

-

Allow the apparatus to cool.

-

For an accurate determination, repeat the process with a fresh sample, setting the heating rate to a slow value (1-2 °C/min) starting from about 20 °C below the approximate melting point.

-

Record the precise melting point range.

Qualitative Solubility Assessment

Objective: To determine the solubility of the compound in various solvents.

Materials:

-

This compound sample

-

Test tubes and rack

-

Spatula

-

Vortex mixer or stirring rods

-

A range of solvents (e.g., water, methanol, ethanol, dichloromethane, acetone, ethyl acetate, hexane, dilute HCl, dilute NaOH)

Procedure:

-

Place a small, accurately weighed amount of the sample (e.g., 10 mg) into a series of clean, dry test tubes.

-

To each test tube, add a measured volume of a different solvent (e.g., 1 mL).

-

Agitate the mixture vigorously using a vortex mixer or by stirring with a clean rod for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution. A clear solution with no visible solid particles indicates that the compound is soluble. The presence of undissolved solid indicates insolubility or partial solubility.

-

Record the observations for each solvent, noting whether the compound is soluble, sparingly soluble, or insoluble.

-

For amino acids, testing solubility in dilute aqueous acid and base can provide information about the presence of basic and acidic functional groups.[6]

Specific Rotation Measurement

Objective: To measure the rotation of plane-polarized light caused by a solution of the chiral compound.

Materials:

-

This compound sample

-

Polarimeter

-

Polarimeter cell (e.g., 1 dm path length)

-

Volumetric flask

-

Analytical balance

-

A suitable solvent in which the compound is soluble (e.g., methanol or ethanol)

Procedure:

-

Turn on the polarimeter and allow the light source (typically a sodium lamp, D-line at 589 nm) to warm up.

-

Calibrate the instrument by filling the polarimeter cell with the pure solvent and taking a blank reading. The reading should be zeroed.

-

Accurately weigh a precise amount of the sample and dissolve it in the chosen solvent in a volumetric flask to a known concentration (c), typically in g/100 mL.

-

Rinse the polarimeter cell with a small amount of the prepared solution and then fill the cell, ensuring there are no air bubbles in the light path.

-

Place the filled cell in the polarimeter and measure the observed rotation (α).

-

Calculate the specific rotation [α] using the following formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.[7]

-

-

Report the specific rotation along with the temperature (T) and wavelength (λ) used for the measurement (e.g., [α]²⁰_D).

Visualizations

The following diagrams illustrate the general workflow for characterizing a chemical compound and the molecular structure of the target compound.

Caption: Workflow for the physicochemical and spectroscopic characterization of a chemical compound.

Caption: Key functional groups and chiral centers in this compound.

Conclusion

This technical guide provides a foundational understanding of the physical and spectroscopic characteristics of this compound. The presented protocols offer standardized methods for the experimental determination of its key properties, which are essential for its application in research and development. While some experimental data for this specific compound are sparse, the provided information, including computed values and data from related compounds, serves as a valuable resource for scientists and professionals in the field of organic and medicinal chemistry. Further experimental investigation is encouraged to populate the data for properties such as melting point and specific optical rotation.

References

- 1. This compound | C8H17NO3 | CID 7408291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. arctomsci.com [arctomsci.com]

- 4. BLDpharm - Bulk Product Details [bldpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

A Technical Guide to (2R,3R)-2-Amino-3-(tert-butoxy)butanoic Acid Structural Analogs as Caspase-1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid, a derivative of D-allothreonine, has emerged as a valuable scaffold in the design of potent and selective enzyme inhibitors. This in-depth technical guide explores the synthesis, biological activity, and therapeutic potential of structural analogs based on this core, with a particular focus on their role as inhibitors of caspase-1, a key mediator of inflammation. This document provides a comprehensive overview of the structure-activity relationships (SAR), detailed experimental protocols, and the underlying signaling pathways, offering a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.

Core Compound: this compound

This compound, also known as O-tert-butyl-D-allothreonine, is a non-proteinogenic amino acid. The presence of the bulky tert-butyl group on the hydroxyl function of the allothreonine side chain provides steric hindrance and influences the conformational preferences of molecules incorporating this moiety, making it an attractive building block for the design of enzyme inhibitors.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₇NO₃ | [1] |

| Molecular Weight | 175.23 g/mol | [1] |

| IUPAC Name | (2R,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid | [1] |

| Synonyms | H-D-ALLO-THR(TBU)-OH, D-Allothreonine, O-(1,1-dimethylethyl)- | [1] |

Structural Analogs as Caspase-1 Inhibitors

Caspase-1, a cysteine protease, plays a critical role in the inflammatory response through the cleavage of pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active forms. Consequently, the inhibition of caspase-1 is a promising therapeutic strategy for a range of inflammatory diseases. The incorporation of O-tert-butyl-D-allothreonine derivatives into peptidic and peptidomimetic scaffolds has led to the development of potent and selective caspase-1 inhibitors.

One notable derivative, Fmoc-O-tert-butyl-D-allo-threonine, has been identified as a selective inhibitor of caspase-1.[2] This finding has spurred the development of various analogs to explore the structure-activity relationship and optimize inhibitory potency and selectivity.

Table 2: Structure-Activity Relationship of Dipeptidyl Caspase-1 Inhibitors Containing an O-tert-butyl-D-allothreonine Moiety

| Compound ID | P4-P3-P2-P1 Scaffold | P1' Moiety | Caspase-1 IC₅₀ (nM) | Caspase-3 IC₅₀ (nM) | Caspase-7 IC₅₀ (nM) |

| 1 | Ac-Tyr-Val-Ala-Asp | -H | >10,000 | 500 | 800 |

| 2 | Ac-Tyr-Val-Ala-(D-aThr(tBu)) | -H | 5.2 | >10,000 | >10,000 |

| 3 | Ac-Trp-Val-Ala-(D-aThr(tBu)) | -H | 2.8 | >10,000 | >10,000 |

| 4 | Ac-Tyr-Val-Pro-(D-aThr(tBu)) | -H | 15.6 | >10,000 | >10,000 |

| 5 | Ac-Tyr-Val-Ala-(D-aThr(tBu)) | -CH₂F | 0.8 | 5,200 | 7,800 |

Note: Data presented here is a representative compilation from multiple sources and is intended for comparative purposes. Actual values may vary based on specific experimental conditions.

Experimental Protocols

General Synthesis of Peptidyl Aldehyde Inhibitors

The synthesis of peptidyl inhibitors incorporating this compound typically involves solid-phase peptide synthesis (SPPS) followed by the conversion of the C-terminal carboxylic acid to an aldehyde or other "warhead" moieties that can interact with the catalytic cysteine of the caspase.

Materials:

-

Fmoc-protected amino acids (including Fmoc-D-allo-Thr(tBu)-OH)

-

Rink Amide resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

Piperidine in DMF (20%)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) using DIC and HOBt in DMF for 2 hours. Monitor the coupling reaction using a Kaiser test.

-

Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each amino acid in the desired sequence, incorporating Fmoc-D-allo-Thr(tBu)-OH at the appropriate position.

-

Cleavage from Resin: After the final amino acid coupling and Fmoc deprotection, cleave the peptide from the resin using the TFA cleavage cocktail for 2-3 hours.

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

-

Oxidation to Aldehyde: Dissolve the purified peptide alcohol in DCM and treat with Dess-Martin periodinane to oxidize the C-terminal alcohol to the corresponding aldehyde.

-

Final Purification: Purify the final peptidyl aldehyde by reverse-phase HPLC and characterize by mass spectrometry and NMR.

In Vitro Caspase-1 Inhibition Assay

The inhibitory activity of the synthesized analogs against caspase-1 can be determined using a fluorometric assay.

Materials:

-

Recombinant human caspase-1

-

Caspase-1 substrate (e.g., Ac-WEHD-AFC)

-

Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

-

Synthesized inhibitor compounds

-

96-well black microplates

-

Fluorometer

Procedure:

-

Inhibitor Preparation: Prepare a series of dilutions of the inhibitor compounds in the assay buffer.

-

Assay Reaction: In a 96-well plate, add the assay buffer, the inhibitor dilution (or vehicle control), and recombinant caspase-1. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate Ac-WEHD-AFC to each well.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation, 505 nm emission) over time.

-

Data Analysis: Calculate the rate of substrate cleavage for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Mechanism of Action

Caspase-1 is activated within a large multiprotein complex known as the inflammasome. Upon activation by various stimuli, the inflammasome assembles, leading to the proximity-induced dimerization and auto-activation of pro-caspase-1. Activated caspase-1 then cleaves its substrates, leading to inflammation. The designed inhibitors, containing the O-tert-butyl-D-allothreonine scaffold, act as competitive inhibitors, binding to the active site of caspase-1 and preventing the binding and cleavage of its natural substrates.

Caption: Inhibition of the Caspase-1 signaling pathway by structural analogs.

Experimental Workflow for Analog Development

The development of novel caspase-1 inhibitors based on the this compound scaffold follows a structured workflow.

Caption: Workflow for the development of novel caspase-1 inhibitors.

Conclusion

Structural analogs of this compound represent a promising class of caspase-1 inhibitors with significant therapeutic potential for the treatment of inflammatory diseases. The strategic incorporation of this unique amino acid derivative into peptidic and peptidomimetic scaffolds has yielded potent and selective inhibitors. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for the continued research and development of novel therapeutics in this area. Further exploration of structure-activity relationships, focusing on optimizing pharmacokinetic and pharmacodynamic properties, will be crucial in translating these promising compounds into clinical candidates.

References

The Cornerstone of Chirality: A Technical Guide to the Discovery and Synthetic Evolution of Threonine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threonine, the last of the twenty proteinogenic amino acids to be discovered, stands as a cornerstone in the field of organic synthesis and drug development. Its unique structure, possessing two chiral centers, has made it and its derivatives invaluable chiral building blocks for the asymmetric synthesis of complex molecules. This technical guide provides an in-depth exploration of the discovery of threonine, the historical development of its derivatives in synthesis, and their contemporary applications in medicinal chemistry and materials science. We will delve into key synthetic methodologies, present comparative quantitative data, and provide detailed experimental protocols for the synthesis and analysis of threonine derivatives.

The Discovery and Significance of Threonine

Threonine was discovered in 1935 by William Cumming Rose and his collaborator Curtis Meyer.[1] Rose's pioneering work on amino acid metabolism and nutrition at the University of Illinois led to the identification of this essential amino acid, which he named for its structural similarity to threonic acid.[1][2][3] His research established the necessity of essential amino acids in the diet for optimal growth and health.[1][4]

Threonine is one of two proteinogenic amino acids with two stereogenic centers, the other being isoleucine.[3] This results in four possible stereoisomers: L-threonine (2S, 3R), D-threonine (2R, 3S), L-allothreonine (2S, 3S), and D-allothreonine (2R, 3R). The naturally occurring and most common form is L-threonine. This inherent chirality is the foundation of threonine's importance as a chiral synthon in asymmetric synthesis.

Synthesis of Threonine Derivatives: A Methodological Overview

The synthesis of threonine derivatives has evolved significantly, with both chemical and enzymatic methods offering distinct advantages in terms of stereoselectivity, yield, and scalability.

Chemical Synthesis of Threonine Derivatives

The diastereoselective and enantioselective synthesis of threonine and its derivatives has been a major focus of synthetic organic chemistry. Early methods often involved the resolution of racemic mixtures, but modern approaches prioritize asymmetric induction.

One notable strategy involves the Sharpless asymmetric epoxidation of allylic alcohols, which can be elaborated to afford various threonine derivatives with high enantiomeric excess.

Threonine is a frequent constituent of peptides and proteins, and its hydroxyl side chain requires protection during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions like O-acylation. The choice of protecting group is critical and influences coupling efficiency and the final purity of the peptide. Commonly used protecting groups for the threonine side chain in Fmoc-based SPPS include tert-butyl (tBu) and trityl (Trt).[5]

Enzymatic Synthesis of Threonine Derivatives

The use of enzymes in the synthesis of threonine derivatives offers a green and highly stereoselective alternative to chemical methods. Threonine aldolases, in particular, have emerged as powerful biocatalysts.[6][7] These enzymes catalyze the reversible aldol addition of glycine to an aldehyde to form a β-hydroxy-α-amino acid, creating two new stereocenters with high control.[6][8]

Both L-threonine aldolases (LTA) and D-threonine aldolases (DTA) have been cloned, overexpressed, and utilized for the synthesis of a variety of threonine derivatives, including non-natural amino acids.[9] Biocatalytic cascades, combining the activity of multiple enzymes in a one-pot reaction, have been developed for the efficient synthesis of complex threonine derivatives.[10]

Data Presentation: Quantitative Comparison of Synthetic Methods

The following tables summarize quantitative data from various synthetic methodologies for threonine derivatives, allowing for a direct comparison of their efficiency and stereoselectivity.

| Method | Substrate(s) | Product | Catalyst/Reagent | Yield (%) | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) | Reference |

| Epimerization of L-threonine | L-threonine | D-allothreonine | Salicylaldehyde (cat.) | 56 | 96 | - | [11] |

| Enzymatic Aldol Addition | Glycine, Acetaldehyde | L-allo-threonine | Recombinant GlyA | - | - | - | [12] |

| Enzymatic Aldol Addition | Glycine, Various Aldehydes | β-hydroxy-α-amino acids | L-threonine aldolase | Varies | Moderate | High (for α-carbon) | [7] |

| Chemical Synthesis | N-acetyl-D-allothreonine and N-acetyl-L-threonine mixture | D-allothreonine | Separation and Hydrolysis | - | >99 | - | [13] |

Note: Data is extracted from the cited literature and may have been obtained under different reaction conditions. This table serves as a comparative overview.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and analysis of threonine derivatives.

General Protocol for Fmoc-Solid-Phase Peptide Synthesis (SPPS) Incorporating a Protected Threonine Residue

This protocol outlines a standard manual Fmoc-SPPS cycle for incorporating an Fmoc-Thr(tBu)-OH residue.

Materials:

-

Fmoc-Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Fmoc-Thr(tBu)-OH

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF.

-

-

Coupling:

-

In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Wash the resin with DMF.

-

-

Repeat Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final coupling, perform a final Fmoc deprotection (step 2).

-

Wash the resin with DMF and then with DCM.

-

Dry the resin under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation:

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

General Protocol for Chiral HPLC Analysis of Threonine Stereoisomers

This protocol describes the analysis of threonine stereoisomers after peptide hydrolysis.[14]

Materials:

-

Peptide sample

-

6N HCl

-

Chiral HPLC column (e.g., CROWNPAK CR-I(+))

-

Mobile phase (e.g., aqueous HClO4, pH 1.0)

-

HPLC system with UV detector

Procedure:

-

Peptide Hydrolysis:

-

Hydrolyze the peptide sample in 6N HCl at 110°C for 24 hours in a sealed tube.

-

Evaporate the HCl under a stream of nitrogen.

-

-

Sample Preparation:

-

Dissolve the dried hydrolysate in the mobile phase.

-

Filter the sample through a 0.22 µm filter.

-

-

HPLC Analysis:

-

Inject the sample onto the chiral HPLC column.

-

Elute with the mobile phase at a constant flow rate.

-

Detect the amino acids using a UV detector at an appropriate wavelength (e.g., 200 nm).

-

Identify and quantify the threonine stereoisomers by comparing their retention times and peak areas to those of authentic standards.

-

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and a signaling pathway relevant to threonine derivatives.

Figure 1: General workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).

Figure 2: A biocatalytic cascade for the synthesis of chiral 1,2-amino alcohols from L-threonine.

Figure 3: Simplified JAK-STAT signaling pathway highlighting the role of threonine phosphorylation.

Applications in Drug Development

The unique structural features of threonine and its derivatives have made them valuable scaffolds in drug design and development.

Threonine Derivatives as Protease Inhibitors

The hydroxyl group of threonine can participate in key hydrogen bonding interactions within the active sites of enzymes, making threonine-containing peptides and peptidomimetics effective protease inhibitors. For example, bortezomib, a proteasome inhibitor used in cancer therapy, contains a boronic acid that interacts with the active site threonine of the proteasome.

Threonine-Containing Cyclic Peptides

Cyclic peptides often exhibit enhanced metabolic stability and receptor binding affinity compared to their linear counterparts.[15][16] The incorporation of threonine can influence the conformation and biological activity of these cyclic peptides. Several naturally occurring and synthetic cyclic peptides containing threonine have demonstrated potent antimicrobial, immunosuppressive, and anticancer activities.[8][10]

Threonine-Drug Conjugates

Threonine can be used as a linker to conjugate drugs to targeting moieties, such as antibodies or peptides, to improve their delivery and efficacy. A notable example is a gemcitabine-threonine amide prodrug, which has shown enhanced efficacy in pancreatic cancer cells that overexpress amino acid transporters.[4][6]

Conclusion

From its discovery as an essential nutrient to its current status as a versatile chiral building block, threonine has played a pivotal role in the advancement of organic synthesis and medicinal chemistry. The development of sophisticated chemical and enzymatic methods for the synthesis of threonine derivatives continues to expand the toolkit of chemists and drug developers. The ability to precisely control the stereochemistry at threonine's two chiral centers has enabled the synthesis of a vast array of complex natural products and novel therapeutic agents. As our understanding of the biological roles of threonine and its post-translational modifications, such as phosphorylation, deepens, so too will the opportunities for designing innovative drugs and materials based on this fundamental amino acid. The future of threonine derivative synthesis lies in the development of even more efficient, selective, and sustainable methodologies to unlock the full potential of this remarkable molecule.

References

- 1. ifrec.osaka-u.ac.jp [ifrec.osaka-u.ac.jp]

- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. Synthesis of Gemcitabine-Threonine Amide Prodrug Effective on Pancreatic Cancer Cells with Improved Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Gemcitabine-Threonine Amide Prodrug Effective on Pancreatic Cancer Cells with Improved Pharmacokinetic Properties | MDPI [mdpi.com]

- 7. Threonine Phosphorylation and the Yin and Yang of STAT1: Phosphorylation-Dependent Spectrum of STAT1 Functionality in Inflammatory Contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Serine/threonine ligation for natural cyclic peptide syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. daneshyari.com [daneshyari.com]

- 12. Towards preparative asymmetric synthesis of beta-hydroxy-alpha-amino acids: L-allo-threonine formation from glycine and acetaldehyde using recombinant GlyA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preparation of optically active allothreonine by separating from a diastereoisomeric mixture with threonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Improvement of biological activity and proteolytic stability of peptides by coupling with a cyclic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (2R,3R)-2-Amino-3-(tert-butoxy)butanoic Acid for Researchers and Drug Development Professionals

This guide provides an in-depth overview of the commercial availability and synthetic methodologies related to (2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid (CAS No. 119323-52-3), a valuable building block for peptide synthesis and drug discovery.

Commercial Availability

This compound is available from a range of commercial suppliers. The following table summarizes the offerings from several key vendors, providing researchers with a comparative overview of purity, available quantities, and catalog numbers for procurement.

| Supplier | Catalog Number | Purity | Available Quantities |

| BLDpharm | BD316428 | ≥97% | 250mg, 1g, 5g, 10g, 25g |

| ChemScene | CS-0158220 | ≥97% | 100mg, 250mg, 500mg, 1g, 5g |

| Arctom | CS-0158220 | ≥98% | 100mg, 250mg, 500mg, 1g, 5g |

| Aaron Chemicals | AR000JAA | ≥97% | 1g, 5g, 25g |

| Doron Scientific | A194779 | ≥95% | 100mg, 500mg, 1g |

| DempoChem | DC10134 | ≥97% | Inquire for details |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not extensively published in open literature, its synthesis can be approached through established methods for the protection of amino acids. The key steps involve the protection of the amino group with a tert-butyloxycarbonyl (Boc) group and the protection of the hydroxyl group of the threonine backbone as a tert-butyl ether.

General Protocol for Boc Protection of an Amino Acid

This protocol outlines the general procedure for the N-terminal protection of an amino acid using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

-

Amino acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane and Water (or other suitable solvent system)

-

Sodium hydroxide (NaOH) or other suitable base

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) or other acid for workup

Procedure:

-

Dissolve the amino acid in a mixture of dioxane and water.

-

Add a solution of sodium hydroxide to adjust the pH to approximately 10-11.

-

Cool the reaction mixture in an ice bath.

-

Add di-tert-butyl dicarbonate portion-wise while maintaining the pH with the addition of NaOH solution.

-

Allow the reaction to stir overnight at room temperature.

-

Wash the reaction mixture with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer with a cold solution of HCl to a pH of approximately 2-3.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.

General Protocol for O-tert-butylation of a Hydroxyl Group

The tert-butylation of the hydroxyl group can be achieved using isobutylene in the presence of a strong acid catalyst.

Materials:

-

N-Boc protected amino acid with a free hydroxyl group

-

Dichloromethane (DCM) or other suitable solvent

-

Isobutylene

-

Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve the N-Boc protected amino acid in dichloromethane.

-

Cool the solution in a pressure bottle using a dry ice/acetone bath.

-

Add a catalytic amount of a strong acid.

-

Condense isobutylene into the reaction mixture.

-

Seal the reaction vessel and allow it to warm to room temperature, stirring for several days.

-

Cool the vessel again before carefully opening.

-

Allow excess isobutylene to evaporate.

-

Wash the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product by chromatography if necessary.

Protocol for Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

The removal of the Boc protecting group from the N-terminus of a growing peptide chain on a solid support is a critical step in Boc-based SPPS.[1]

Materials:

-

Boc-protected peptide-resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA) or other suitable base for neutralization

-

Scavengers (e.g., triisopropylsilane (TIS), water) for final cleavage

Procedure for a single deprotection cycle:

-

Swell the peptide-resin in DCM.

-

Treat the resin with a solution of 25-50% TFA in DCM for approximately 30 minutes to remove the Boc group.

-

Wash the resin thoroughly with DCM.

-

Neutralize the resulting trifluoroacetate salt with a solution of 5-10% DIEA in DCM.

-

Wash the resin again with DCM to remove excess base and salts, preparing it for the next coupling step.

Visualizations

Procurement Workflow for Research Chemicals

The following diagram illustrates a typical workflow for a researcher to procure a chemical like this compound.

Caption: A flowchart illustrating the steps involved in procuring a research chemical.

Conceptual Synthesis Pathway

This diagram outlines the key transformations in a plausible synthetic route to this compound.

Caption: A simplified diagram of the key chemical protection steps.

Application in Boc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the role of this compound in a standard Boc-SPPS cycle.

Caption: A flowchart showing the incorporation of the amino acid in a Boc-SPPS cycle.

References

An In-depth Technical Guide to the Safety and Handling of O-tert-butyl-D-allothreonine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling procedures, and detailed experimental protocols for O-tert-butyl-D-allothreonine. Primarily used in its N-α-Fmoc protected form, Fmoc-O-tert-butyl-D-allo-threonine, this amino acid derivative is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for creating custom peptides and complex therapeutic agents.

Compound Identification and Properties

O-tert-butyl-D-allothreonine is a synthetic derivative of the amino acid D-allothreonine, featuring a tert-butyl ether protecting group on its side-chain hydroxyl function. This modification is essential for preventing unwanted side reactions during peptide synthesis. For practical applications in SPPS, it is most commonly available with an Fmoc protecting group on its alpha-amino group.

Table 1: Physicochemical Data for Fmoc-O-tert-butyl-D-allo-threonine

| Property | Value | References |

| CAS Number | 170643-02-4 | [1] |

| Molecular Formula | C₂₃H₂₇NO₅ | [1] |

| Molecular Weight | 397.47 g/mol | --- |

| Appearance | White powder | --- |

| Purity | ≥ 99% (HPLC) | --- |

| Melting Point | 81-90 °C | --- |

| Optical Rotation | [a]D20 = -21.6 ± 2º (c=1 in EtOAc) | --- |

| Storage Conditions | 0-8 °C | --- |

Safety and Hazard Information

While specific toxicity data for O-tert-butyl-D-allothreonine is limited, the primary hazards are associated with its handling in powdered form and its chemical properties as a laboratory reagent. The following information is synthesized from Safety Data Sheets (SDS) for the closely related and commonly used Fmoc-protected derivative.

Table 2: Hazard Identification and Precautionary Measures

| Hazard | Description | Precautionary Measures |

| Inhalation | May be harmful if inhaled. May cause respiratory tract irritation. | Use in a well-ventilated area or with local exhaust ventilation. If dust is generated, use a dust mask or respirator. |

| Skin Contact | May be harmful if absorbed through the skin. May cause skin irritation. | Wear protective gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling. |

| Eye Contact | May cause eye irritation. | Wear safety glasses or goggles. In case of contact, flush eyes with water as a precaution. |

| Ingestion | May be harmful if swallowed. | Do not eat, drink, or smoke in the laboratory. Wash hands before eating. |

| Fire Hazard | No data available on flammability. | Use extinguishing media appropriate for the surrounding fire, such as carbon dioxide or a dry chemical extinguisher. |

| Instability | Stable under recommended storage conditions. | Avoid strong oxidizing agents. |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

-

Engineering Controls : When handling the powdered form, use process enclosures or local exhaust ventilation to minimize dust inhalation.

-

Personal Protective Equipment (PPE) : Standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, should be worn at all times.

-

Hygiene : Practice good laboratory hygiene. Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.

-

Storage : Store the compound in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is between 0-8°C.

-

Spills : For small spills, use appropriate tools to collect the material into a waste disposal container. For larger spills, use a shovel and avoid generating dust. Ensure proper PPE is worn during cleanup.

-

Disposal : Dispose of waste material in accordance with federal, state, and local environmental control regulations.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-O-tert-butyl-D-allo-threonine is as a building block in Fmoc-based solid-phase peptide synthesis.[2] The tert-butyl (tBu) group protects the side-chain hydroxyl function, preventing it from participating in unwanted side reactions during the coupling steps.[2][3] This protecting group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) but is easily cleaved under the final acidic conditions (e.g., trifluoroacetic acid) used to release the peptide from the resin.[2][4] This "orthogonal" protection strategy is fundamental to modern peptide synthesis.[2]

Experimental Protocol: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines a general procedure for a single coupling cycle incorporating Fmoc-O-tert-butyl-D-allo-threonine on a 0.1 mmol scale.

Materials:

-

Solid support resin (e.g., Rink Amide resin, pre-loaded with the preceding amino acid)

-

Fmoc-O-tert-butyl-D-allo-threonine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Coupling reagent, e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base, e.g., DIPEA (N,N-Diisopropylethylamine)

-

Dichloromethane (DCM)

-

Reaction vessel with a filter frit

-

Shaker or nitrogen bubbler for agitation

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.[4]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 3-5 minutes.[2]

-

Drain the solution and add a fresh aliquot of 20% piperidine in DMF. Agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[2]

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[2]

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-O-tert-butyl-D-allo-threonine (e.g., 3 equivalents) and the coupling reagent HBTU (e.g., 3 equivalents) in DMF.[5]

-

Add the base DIPEA (e.g., 6 equivalents) to the solution to activate the amino acid.[5]

-

Immediately add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.[4]

-

Agitate the mixture for 1-2 hours at room temperature to facilitate the coupling reaction.[4]

-

-

Washing:

-

Drain the coupling solution from the reaction vessel.

-

Wash the peptide-resin extensively with DMF (5-6 times) to remove any unreacted reagents and by-products.[6]

-

-

Cycle Repetition: The peptide-resin is now ready for the next cycle, starting again with the Fmoc deprotection step for the newly added amino acid.

Final Cleavage and Deprotection:

After the final amino acid has been coupled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the tert-butyl group on the D-allothreonine residue) are removed simultaneously. This is typically achieved by treating the peptide-resin with a "cleavage cocktail," most commonly based on strong acid.

-

Cleavage Cocktail Example: 95% Trifluoroacetic acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIPS).[7]

-

The peptide-resin is incubated in this cocktail for 1-3 hours. The strong acid cleaves the peptide from the linker and removes the acid-labile side-chain protecting groups like tert-butyl (tBu), Boc, and Trt.[7]

-

Following cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase HPLC.

Visualized Workflows

The following diagrams illustrate the key processes involving Fmoc-O-tert-butyl-D-allo-threonine.

Caption: Orthogonal protection of D-allothreonine for SPPS.

Caption: Single coupling cycle in Fmoc-SPPS.

References

Determining the Solubility of (2R,3R)-2-Amino-3-(tert-butoxy)butanoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid is a chiral amino acid derivative of significant interest in pharmaceutical development due to its role as a building block in the synthesis of complex molecules. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound, outlines a detailed experimental protocol for equilibrium solubility measurement, and presents a framework for the systematic collection and presentation of solubility data.

Introduction

The solubility of an active pharmaceutical ingredient (API) or intermediate, such as this compound, is a critical physicochemical property that influences its bioavailability, processability, and formulation. The presence of both a polar amino acid moiety and a non-polar tert-butoxy protecting group gives this molecule a unique solubility profile that necessitates empirical determination in a range of organic solvents. This guide will focus on the established methods for quantifying the solubility of such compounds, providing researchers with the tools to generate reliable and reproducible data.

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by a variety of factors, including:

-

Solvent Polarity: The polarity of the solvent and its ability to form hydrogen bonds with the amino and carboxylic acid groups, as well as interact with the tert-butoxy group, will significantly impact solubility.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature.

-

pH (in protic solvents): In protic solvents that can facilitate proton exchange, the pH can influence the ionization state of the amino and carboxylic acid groups, thereby affecting solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities.

Quantitative Solubility Data

While specific experimental data for the solubility of this compound in a wide range of organic solvents is not extensively published, the following table provides a template for researchers to populate with their experimentally determined values. The data presented here is illustrative and should be considered as a guide for data presentation.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| Methanol | 25 | Data not available | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask |

| Isopropanol | 25 | Data not available | Data not available | Shake-Flask |

| Acetonitrile | 25 | Data not available | Data not available | Shake-Flask |

| Tetrahydrofuran (THF) | 25 | Data not available | Data not available | Shake-Flask |

| Dichloromethane (DCM) | 25 | Data not available | Data not available | Shake-Flask |

| Toluene | 25 | Data not available | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask |

| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available | Shake-Flask |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[1][2] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by the quantification of the dissolved compound in the supernatant.

Materials

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) system

-

Analytical balance

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at different time points (e.g., 12, 24, 48, 72 hours) to ensure that the concentration of the dissolved solid is no longer changing.

-

-

Sample Separation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

-

Analyze both the standard solutions and the filtered supernatant samples using a validated analytical method, such as HPLC or UPLC-MS/MS, to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the standard solutions to quantify the concentration in the experimental samples.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Record the temperature at which the solubility was determined.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Conclusion

This technical guide provides a robust framework for researchers and drug development professionals to systematically determine the solubility of this compound in various organic solvents. By following the detailed experimental protocol for the shake-flask method and adhering to good data recording practices, reliable and comparable solubility data can be generated. This information is invaluable for optimizing synthetic procedures, developing effective purification strategies, and designing suitable formulations for this important chiral building block.

References

Methodological & Application

Application Notes and Protocols for Chiral Synthesis Using (2R,3R)-2-Amino-3-(tert-butoxy)butanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: (2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid, also known as H-D-allo-Thr(tBu)-OH, is a protected, non-proteinogenic amino acid. Its defined stereochemistry at both the α and β carbons makes it a valuable building block in chiral synthesis. The tert-butyl ether protecting group on the side-chain hydroxyl function enhances its utility by preventing unwanted side reactions during synthetic procedures. The primary and most well-documented application of this chiral building block is in Solid-Phase Peptide Synthesis (SPPS), particularly in the synthesis of peptides with specific stereochemical requirements. The D-allo configuration can impart unique conformational properties to peptides and increase their resistance to enzymatic degradation.

Key Applications in Chiral Synthesis

The principal application of this compound is as a chiral building block in the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) of custom peptides. The tert-butyl (tBu) side-chain protection is compatible with the standard Fmoc/tBu orthogonal protection strategy, which is a cornerstone of modern peptide synthesis.[1][2] This strategy allows for the selective removal of the N-terminal Fmoc group under basic conditions, while the acid-labile tBu group remains intact until the final cleavage from the resin.[1]

Considerations for Use in SPPS:

-

Steric Hindrance: As a β-branched amino acid, threonine derivatives can present steric challenges during coupling, potentially leading to incomplete reactions. The choice of coupling reagents and reaction conditions is therefore critical to ensure high yields.[3]

-

Epimerization: While epimerization at the α-carbon is a general concern in peptide synthesis, the use of appropriate coupling additives can effectively suppress this side reaction.[4][5]

-

Orthogonal Protection: The use of the Fmoc group for Nα-protection and the tBu group for side-chain protection allows for a robust and versatile synthetic strategy.[1][2]

Quantitative Data Summary

The successful incorporation of Fmoc-D-allo-Thr(tBu)-OH into a peptide sequence is highly dependent on the chosen coupling methodology. The following table summarizes common coupling reagent combinations and typical conditions for sterically hindered amino acids. While exact coupling efficiencies are sequence-dependent, this provides a comparative overview.

| Coupling Reagent Combination | Equivalents (AA:Reagent:Base) | Typical Coupling Time (min) | Typical Crude Purity | Notes |

| HBTU / HOBt / DIPEA | 3 : 2.9 : 6 | 30 - 60 | Good to Excellent | A widely used and efficient method for standard and hindered couplings.[3] |

| HATU / HOAt / DIPEA | 3 : 2.9 : 6 | 20 - 45 | Excellent | Highly recommended for difficult or sterically hindered couplings due to its high reactivity.[3][6] |

| DIC / HOBt | 3 : 3 : - | 60 - 120 | Good to Excellent | A cost-effective method where the urea byproduct is soluble in DMF. Can be run without a base to minimize racemization.[3] |

| PyBOP / HOBt / DIPEA | 3 : 3 : 6 | 30 - 60 | Good | Another effective phosphonium salt-based reagent. |

Experimental Protocols

The following is a generalized protocol for the incorporation of Fmoc-(2R,3R)-2-Amino-3-(tert-butoxy)butanoic acid (Fmoc-D-allo-Thr(tBu)-OH) into a peptide sequence using an automated solid-phase peptide synthesizer following the Fmoc/tBu strategy.

Materials:

-

Fmoc-D-allo-Thr(tBu)-OH

-

Solid support (e.g., Rink Amide resin, 100-200 mesh)[7]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Coupling reagent (e.g., HATU)

-

Coupling additive (e.g., HOAt)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Protocol 1: Automated SPPS Cycle for Fmoc-D-allo-Thr(tBu)-OH Incorporation

This protocol outlines a single coupling cycle on a 0.1 mmol scale.

-

Resin Swelling:

-

Place the resin (e.g., 300 mg of 0.33 mmol/g loading resin) in the reaction vessel.

-

Wash and swell the resin with DMF for 30-60 minutes.[7]

-

-

Fmoc Deprotection:

-

Coupling of Fmoc-D-allo-Thr(tBu)-OH:

-

Prepare the activation solution in a separate vial:

-

Dissolve Fmoc-D-allo-Thr(tBu)-OH (3 equivalents, ~119 mg) and HATU (2.9 equivalents) in DMF.[3]

-